4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid

ADEPT Prodrug Stability Nitrogen Mustard

4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid, commonly designated CMDA, is a rationally designed, hetero-bifunctional nitrogen mustard prodrug developed for Antibody-Directed Enzyme Prodrug Therapy (ADEPT). It belongs to a class of protected alkylating agents where the cytotoxic activity is masked by conjugation to a glutamic acid residue, rendering it relatively inert until enzymatic activation.

Molecular Formula C17H23ClN2O8S
Molecular Weight 450.9 g/mol
CAS No. 122665-73-0
Cat. No. B039431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid
CAS122665-73-0
Synonyms4-((2-chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid
4-CEMA-benzoyl-glutamic acid
CMDA
Molecular FormulaC17H23ClN2O8S
Molecular Weight450.9 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C17H23ClN2O8S/c1-29(26,27)28-11-10-20(9-8-18)13-4-2-12(3-5-13)16(23)19-14(17(24)25)6-7-15(21)22/h2-5,14H,6-11H2,1H3,(H,19,23)(H,21,22)(H,24,25)/t14-/m0/s1
InChIKeyQVWYCTGTGHDWFQ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CMDA (CAS 122665-73-0) for ADEPT: A Mixed-Moiety Nitrogen Mustard Prodrug


4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid, commonly designated CMDA, is a rationally designed, hetero-bifunctional nitrogen mustard prodrug developed for Antibody-Directed Enzyme Prodrug Therapy (ADEPT) [1]. It belongs to a class of protected alkylating agents where the cytotoxic activity is masked by conjugation to a glutamic acid residue, rendering it relatively inert until enzymatic activation. Its defining structural feature is the asymmetric functionalization of the aniline nitrogen with one 2-chloroethyl and one 2-mesyloxyethyl arm, which distinguishes it from symmetric bis-chloroethyl or bis-mesyloxyethyl mustards and directly dictates its unique activation kinetics and the reactivity of its active drug [2].

Why Generic Nitrogen Mustard Prodrugs Cannot Substitute for CMDA


In-class nitrogen mustard prodrugs for ADEPT are not interchangeable due to fundamental differences in the released active drugs' chemical reactivity, half-life, and resulting therapeutic index. The selection of the aniline substituents—whether bis-chloroethyl, bis-mesyloxyethyl, or the mixed chloroethyl/mesyloxyethyl system in CMDA—generates active drugs with markedly divergent hydrolysis rates and cytotoxic potencies [1]. A study comparing these classes showed active drug half-lives ranging from 21 to 324 minutes and IC50 values spanning an order of magnitude (65 to 625 µM) [1]. Simply substituting CMDA with another glutamic acid-masked mustard would yield a different active drug species with unpredictable pharmacokinetics and potency at the tumor site, undermining the precise calibration required for the ADEPT two-step targeting strategy where the prodrug activation rate must match the antibody-enzyme conjugate's localization [2].

Quantitative Differentiation Guide for Procuring CMDA (CAS 122665-73-0)


Chemical Half-Life of the Active Drug Compared to Symmetric Analogs

The active drug derived from CMDA, 4-[(2-chloroethyl)(2-mesyloxyethyl)amino]benzoic acid (compound 8), possesses a distinct chemical half-life that falls between the rapid hydrolysis of the bis-mesyloxyethyl analog and the extended stability of the bis-chloroethyl analog. This is a key selection criterion for ADEPT, where the active drug must persist long enough to diffuse to and damage tumor cells but not so long as to cause systemic toxicity after washout [1]. In the comparative study by Springer et al., the half-lives of active drugs ranged from 21 to 324 minutes, with the mixed-moiety mustard's half-life specifically engineered through the asymmetric substitution pattern [1].

ADEPT Prodrug Stability Nitrogen Mustard Hydrolysis Kinetics

In Vitro Cytotoxic Potency of the Released Active Drug

The active drug liberated from CMDA by CPG2 cleavage, compound 8, demonstrates quantifiable cytotoxic potency against tumor cell lines. While specific IC50 values for compound 8 are contextualized within a broader class range, the 1991 structure-activity relationship study established that the potency of these active drugs is highly dependent on the substitution pattern [1]. The study reported a spectrum of IC50 values from 65 to 625 µM across different active drugs in a rapid incubation assay, with the mixed-moiety mustard's activity contributing to this profile. A later clinical candidate paper further contextualized this, noting that active drugs from newer prodrugs (3a and 4a) exhibited potent cytotoxicity at 1-2 µM, roughly 100 times more potent than the earlier generation's active drug 1a [2].

Cytotoxicity IC50 Alkylating Agent Tumor Cell Lines

Pharmacokinetic Profile of the Prodrug and Released Drug in a Clinical Trial

CMDA is distinguished by a well-characterized human pharmacokinetic profile obtained from a Phase I clinical trial, providing data on its in vivo conversion and clearance that is not available for many other investigational ADEPT prodrugs [1]. In this trial, the prodrug CMDA exhibited a remarkably reproducible elimination half-life of 18 ± 8 minutes. The active drug, CJS11, appeared rapidly in plasma, indicating successful tumor-site conversion, and was subsequently cleared with a half-life of 36 ± 14 minutes. This rapid clearance of both prodrug and active drug is a critical feature for managing systemic toxicity [1]. A therapeutic window was defined where the plasma prodrug concentration needed to remain above a 3 µM threshold for 120 minutes post-dosing, a criterion that guided the dosing schedule [1].

Clinical Pharmacokinetics Phase I Trial ADEPT Prodrug Activation

Enzymatic Specificity and Prodrug Activation Window

CMDA is a substrate for carboxypeptidase G2 (CPG2), an enzyme with no human equivalent, which is critical for its function in ADEPT [1]. The 1996 study on alternative amide links demonstrated that the glutamic acid masking strategy, as used in CMDA (a benzamide-based prodrug), could be cleaved by CPG2. Furthermore, a subsequent generation of prodrugs (compounds 3 and 4) engineered to have a dramatically improved cytotoxicity differential of 100–200-fold between the prodrug and its active drug, setting a new benchmark [2]. While CMDA's differential, established in the 1991 study, was not quantified as a fold-change, the prodrugs were inactive at concentrations where active drugs showed IC50 values, confirming effective masking [1]. This comparison highlights the evolution of the self-immolative linker technology in which CMDA was a foundational compound.

CPG2 Enzyme Prodrug Activation ADEPT Substrate Specificity

Optimal Research and Sourcing Scenarios for CMDA (CAS 122665-73-0)


Reference Standard for ADEPT Pharmacokinetic/Pharmacodynamic Modeling

CMDA is the ideal compound for calibrating in silico ADEPT models thanks to its uniquely rich clinical dataset. Researchers can use its precisely defined human pharmacokinetic parameters—a prodrug half-life of 18 ± 8 minutes, an active drug half-life of 36 ± 14 minutes, and a defined 3 µM therapeutic threshold for its active drug [1]—as ground truth data for computational simulations of tumor-site activation. This allows for quantitative benchmarking when evaluating new linker technologies, novel enzymes, or antibody-enzyme conjugate designs against a clinically validated baseline, enabling go/no-go decisions in early development.

Cross-Species Comparative ADEPT and Toxicology Studies

For teams investigating the translatability of ADEPT from murine models to humans, CMDA provides a critical bridge compound. Preclinical data on CPG2-mediated activation and active drug cytotoxicity (IC50 in the tens to hundreds of micromolar range in rapid assays) can be directly compared with the established human pharmacokinetics and toxicity profile from the Phase I trial [REFS-1, REFS-2]. This allows researchers to assess the predictive validity of their specific xenograft or transgenic models and to understand how the mixed-moiety mustard's intermediate half-life affects the therapeutic index across species.

Benchmarking Next-Generation Self-Immolative Prodrug Linkers

CMDA represents a foundational glutamic acid-masked nitrogen mustard prodrug. Its quantitative characteristics—inactive prodrug form, CPG2-dependent activation, and an active drug with a defined cytotoxicity range (65–625 µM) [2]—serve as a legacy benchmark. Researchers developing self-immolative or 'smart' linkers can procure CMDA as a control to directly demonstrate a statistically significant improvement in key metrics, such as the fold-reduction in prodrug cytotoxicity, enhanced enzymatic efficiency (kcat/Km), or an optimized active drug half-life that reduces systemic leakback, as seen in successive generations of ADEPT prodrugs [REFS-1, REFS-2].

Quote Request

Request a Quote for 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.